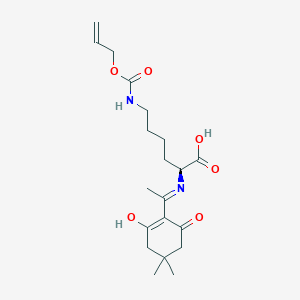
Dde-L-Lys(Aloc)-OH*DCHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dde-L-Lys(Aloc)-OH*DCHA is a derivative of lysine, an essential amino acid. This compound is used primarily in peptide synthesis due to its unique protective groups, which allow for selective deprotection during the synthesis process. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group and the Aloc (allyloxycarbonyl) group provide orthogonal protection, meaning they can be removed independently under different conditions without affecting each other.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dde-L-Lys(Aloc)-OH*DCHA involves several steps:
Protection of Lysine: The ε-amino group of lysine is first protected with the Dde group. This is typically achieved by reacting lysine with Dde-Cl in the presence of a base.
Protection of the α-Amino Group: The α-amino group is then protected with the Aloc group. This step involves the reaction of the intermediate with Aloc-Cl.
Formation of the Final Compound: The final product, this compound, is obtained by reacting the protected lysine with dicyclohexylamine (DCHA) to form the salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine are reacted with Dde-Cl and Aloc-Cl under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product is subjected to rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
Dde-L-Lys(Aloc)-OH*DCHA undergoes several types of reactions, including:
Deprotection Reactions: The Dde group can be removed using hydrazine in dimethylformamide (DMF), while the Aloc group can be removed using palladium catalysts in the presence of a nucleophile.
Substitution Reactions: The compound can undergo substitution reactions where the protective groups are replaced with other functional groups.
Common Reagents and Conditions
Hydrazine in DMF: Used for the removal of the Dde group.
Palladium Catalysts: Used for the removal of the Aloc group.
Bases and Acids: Used to facilitate various substitution reactions.
Major Products
The major products formed from these reactions include deprotected lysine derivatives, which can be further used in peptide synthesis.
科学研究应用
Dde-L-Lys(Aloc)-OH*DCHA has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of complex peptides due to its orthogonal protective groups.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules.
Drug Development: It is used in the development of peptide-based drugs.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
作用机制
The mechanism of action of Dde-L-Lys(Aloc)-OH*DCHA involves the selective removal of protective groups to expose reactive amino groups. These reactive groups can then participate in further chemical reactions, such as peptide bond formation. The Dde group is removed using hydrazine, which cleaves the bond between the Dde group and the lysine residue. The Aloc group is removed using palladium catalysts, which facilitate the cleavage of the allyloxycarbonyl group.
相似化合物的比较
Similar Compounds
Fmoc-L-Lys(Dde)-OH: Another lysine derivative with an Fmoc (fluorenylmethyloxycarbonyl) protective group instead of Aloc.
Boc-L-Lys(Dde)-OH: A lysine derivative with a Boc (tert-butyloxycarbonyl) protective group.
Uniqueness
Dde-L-Lys(Aloc)-OH*DCHA is unique due to its combination of Dde and Aloc protective groups, which provide orthogonal protection. This allows for greater flexibility and control during peptide synthesis compared to other lysine derivatives with only one type of protective group.
属性
分子式 |
C20H30N2O6 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-5-10-28-19(27)21-9-7-6-8-14(18(25)26)22-13(2)17-15(23)11-20(3,4)12-16(17)24/h5,14,23H,1,6-12H2,2-4H3,(H,21,27)(H,25,26)/t14-/m0/s1 |
InChI 键 |
MEXRAPFIOOMRCO-AWEZNQCLSA-N |
手性 SMILES |
CC(=N[C@@H](CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
规范 SMILES |
CC(=NC(CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)



![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)


